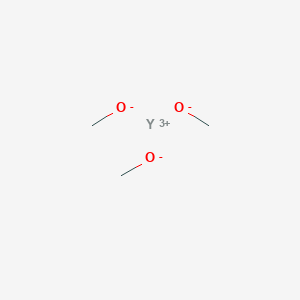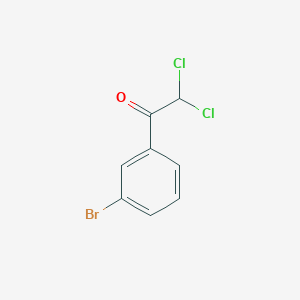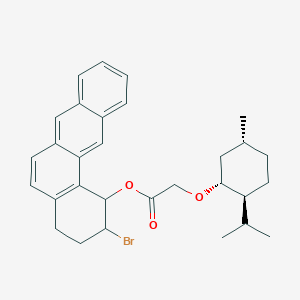
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: is a chemical compound with a unique structure that includes a hydroxyethylidene group, an imino group, and a dimethyloxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one typically involves the following steps:
Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethylidene group: This step often involves the use of aldehydes or ketones under specific reaction conditions.
Formation of the imino group: This can be done through the reaction of amines with suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with receptors: Affecting signal transduction pathways.
Alter cellular processes: Such as gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: can be compared with other oxolanone derivatives and imino compounds.
Similar compounds: Include (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-thione and (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-amine.
Uniqueness
Unique structure: The combination of the hydroxyethylidene group, imino group, and dimethyloxolanone ring makes it distinct.
Specific reactivity: Its unique functional groups confer specific reactivity patterns that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H11NO3/c1-4(10)5-6(9)8(2,3)12-7(5)11/h9-10H,1-3H3/b5-4+,9-6? |
Clé InChI |
QZROKAMLVLFHOD-FJHBTXJBSA-N |
SMILES isomérique |
C/C(=C\1/C(=N)C(OC1=O)(C)C)/O |
SMILES canonique |
CC(=C1C(=N)C(OC1=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)


![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)

![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)

![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)

![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
